![molecular formula C7H8Cl3NO2 B3319911 3-(Trichloromethyl)tetrahydro-1H,3H-pyrrolo[1,2-c]oxazol-1-one CAS No. 118916-60-2](/img/structure/B3319911.png)
3-(Trichloromethyl)tetrahydro-1H,3H-pyrrolo[1,2-c]oxazol-1-one
Overview
Description
3-(Trichloromethyl)tetrahydro-1H,3H-pyrrolo[1,2-c]oxazol-1-one is an organic compound with the molecular formula C7H8Cl3NO2. It is known for its stability in air and moisture, making it a valuable reagent in various chemical syntheses .
Preparation Methods
The synthesis of 3-(Trichloromethyl)tetrahydro-1H,3H-pyrrolo[1,2-c]oxazol-1-one typically involves the reaction of L-proline with 2,2,2-trichloro-1-ethoxyethanol in the presence of chloroform. The reaction mixture is heated at reflux, and the resulting product is purified through recrystallization from ethanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
3-(Trichloromethyl)tetrahydro-1H,3H-pyrrolo[1,2-c]oxazol-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the trichloromethyl group.
Substitution: The trichloromethyl group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(Trichloromethyl)tetrahydro-1H,3H-pyrrolo[1,2-c]oxazol-1-one is utilized in various scientific research applications:
Chemistry: It serves as a reagent for the synthesis of optically active α-branched prolines.
Biology: Its stability makes it useful in biological studies where moisture-sensitive reagents are required.
Industry: Used in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-(Trichloromethyl)tetrahydro-1H,3H-pyrrolo[1,2-c]oxazol-1-one involves its interaction with specific molecular targets and pathways. The trichloromethyl group can participate in various chemical reactions, leading to the formation of different products. The exact molecular targets and pathways depend on the specific application and reaction conditions .
Comparison with Similar Compounds
3-(Trichloromethyl)tetrahydro-1H,3H-pyrrolo[1,2-c]oxazol-1-one can be compared with similar compounds such as:
3-(Trichloromethyl)tetrahydropyrrolo[1,2-c]oxazol-1-one: Similar structure but different stereochemistry.
Tetrahydro-3-(trichloromethyl)-1H,3H-pyrrolo[1,2-c]oxazol-1-one: Another stereoisomer with distinct properties.
These compounds share similar chemical properties but may differ in their reactivity and applications, highlighting the uniqueness of this compound .
Properties
IUPAC Name |
3-(trichloromethyl)-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl3NO2/c8-7(9,10)6-11-3-1-2-4(11)5(12)13-6/h4,6H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQBXRYSVSZLSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)OC(N2C1)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
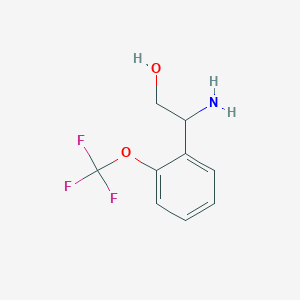
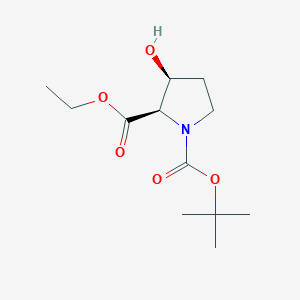
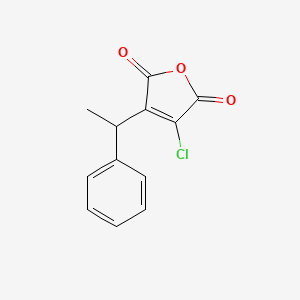

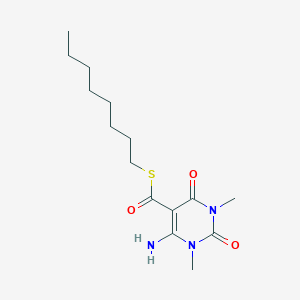
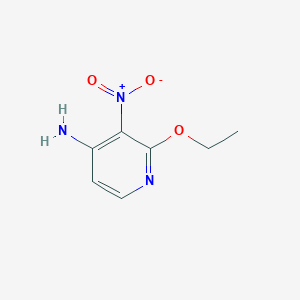
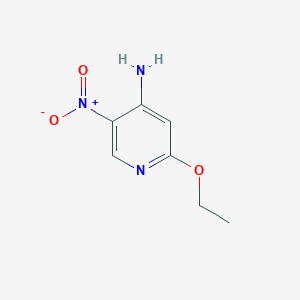
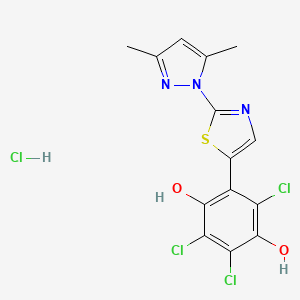
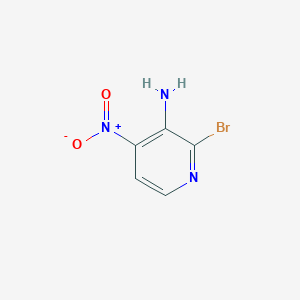
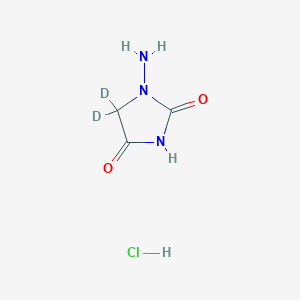

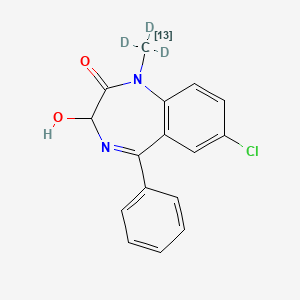
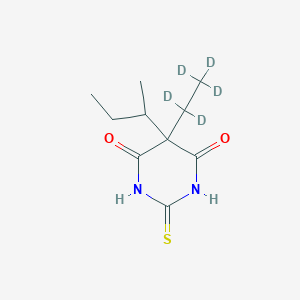
![({3-[(Propan-2-yl)oxy]propyl}sulfanyl)benzene](/img/structure/B3319938.png)
